BENGHE Foundational & Exploratory

Check Availability & Pricing

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid
physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Bromo-2-ethoxy-5-
Compound Name: ) ]
methylphenylboronic acid

cat. No.: B1286885

An In-depth Technical Guide to (3-bromo-2-
ethoxy-5-methylphenyl)boronic acid

This document provides a comprehensive overview of the physical and chemical properties,
representative synthesis, and common applications of (3-bromo-2-ethoxy-5-
methylphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the
fields of organic chemistry and drug development.

Core Compound Properties

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid is an organoboron compound, a class of
molecules widely used in organic synthesis, particularly as key reagents in palladium-catalyzed
cross-coupling reactions. Its structure features a phenylboronic acid moiety substituted with
bromo, ethoxy, and methyl groups, making it a versatile building block for the synthesis of
complex organic molecules.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for (3-bromo-2-
ethoxy-5-methylphenyl)boronic acid. Experimental data such as melting and boiling points are
not consistently reported in public literature; therefore, data for a structurally similar compound,
3-bromo-2-methoxy-5-methylphenyl)boronic acid, is provided for reference where noted.
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Property Value Reference | Note
CAS Number 870718-00-6 [11[2]

Molecular Formula CoH12BBrOs [3]

Molecular Weight 258.91 g/mol Calculated from formula
Monoisotopic Mass 258.0063 Da [3]

(3-bromo-2-ethoxy-5-

IUPAC Name ) )
methylphenyl)boronic acid
InChl=1S/C9H12BBrO3/c1-3-
14-9-7(10(12)13)4-6(2)5-
inChi (10(12)13)4-6(2) 3]
8(9)11/h4-5,12-13H,3H2,1-
2H3
B(C1=CC(=CC(=C10CC)Br)C)
SMILES [3]
(©)0
] ) ] Typical appearance for
Appearance White to off-white solid ) )
arylboronic acids
Data for the analogous
Melting Point 102-106 °C (lit.) methoxy compound (CAS
870717-99-0)[4]
B Soluble in organic solvents like  General solubility for
Solubility

THF, Dioxane, and Methanol.

arylboronic acids

Synthesis and Reactivity

Arylboronic acids are stable, easy to handle, and generally have low toxicity, making them
highly valuable in synthetic chemistry.[5]

Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized
for specific laboratory conditions and scales.
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Protocol 2.1: Representative Synthesis of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids via
Grignard reagent formation followed by reaction with a borate ester.[6] The starting material
would be 1,3-dibromo-2-ethoxy-5-methylbenzene.

o Step 1: Grignard Reagent Formation

o Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a
dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).

o To the flask, add magnesium turnings (1.1 equivalents).
o Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

o Dissolve 1,3-dibromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous THF and
add it to the dropping funnel.

o Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not
initiate, add a crystal of iodine or gently warm the flask.

o Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that
maintains a gentle reflux.

o After the addition is complete, stir the mixture at room temperature for an additional 1-2
hours to ensure complete formation of the Grignard reagent.

o Step 2: Borylation

o In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (2.0
equivalents) in anhydrous THF.

o Cool this solution to -78 °C using a dry ice/acetone bath.

o Transfer the prepared Grignard reagent from Step 1 into the trimethyl borate solution via
cannula, keeping the temperature at -78 °C.
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o After the addition is complete, allow the reaction mixture to warm slowly to room
temperature and stir overnight.

e Step 3: Work-up and Purification

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride
or dilute HCI.

o Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether
(3x).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

o Remove the solvent under reduced pressure to yield the crude boronic acid.

o The product can be purified by recrystallization from an appropriate solvent system (e.g.,
ether/hexanes) or by silica gel chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the target arylboronic acid.
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Figure 1. Generalized synthesis workflow for an arylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a
powerful method for forming carbon-carbon bonds.[7][8] This reaction couples an organoboron
compound with an organohalide using a palladium catalyst and a base.[5][7][9]

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
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This protocol describes a typical Suzuki-Miyaura reaction using (3-bromo-2-ethoxy-5-

methylphenyl)boronic acid and an aryl halide.

e Materials:

[e]

[¢]

[e]

[e]

(¢]

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid (1.2 equivalents)

Aryl halide (e.qg., aryl bromide or iodide) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPhs)s4, 1-5 mol%)

Base (e.g., K2COs, Cs2CO0s, 2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

e Procedure:

To a reaction vessel, add the aryl halide, (3-bromo-2-ethoxy-5-methylphenyl)boronic acid,
and the base.

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

Add the palladium catalyst to the vessel.

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
reaction is complete (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent like
ethyl acetate.

Separate the layers, and extract the agueous phase with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column
chromatography on silica gel.
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Visualization of Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three main steps: oxidative addition, transmetalation, and
reductive elimination.[7][10]
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Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The cycle begins with the oxidative addition of an organic halide (R*-X) to a Pd(0) complex,
forming a Pd(Il) species.[9][10] This is followed by transmetalation, where the organic group
(R?) from the boronic acid replaces the halide on the palladium complex, a step that is
facilitated by a base.[5][10] Finally, reductive elimination occurs, forming a new carbon-carbon
bond between R* and R? and regenerating the catalytically active Pd(0) species.[7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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